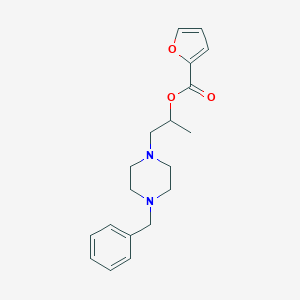![molecular formula C13H17BrN2O B257235 2-bromo-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B257235.png)
2-bromo-N-[2-(1-pyrrolidinyl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-[2-(1-pyrrolidinyl)ethyl]benzamide is a chemical compound that features a bromine atom, a benzamide group, and a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(1-pyrrolidinyl)ethyl]benzamide typically involves the reaction of 2-bromobenzoyl chloride with 2-(pyrrolidin-1-yl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the desired product in high purity.
化学反应分析
Types of Reactions
2-bromo-N-[2-(1-pyrrolidinyl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives.
Reduction Reactions: The benzamide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.
Oxidation Reactions: Products include pyrrolidin-2-one derivatives.
Reduction Reactions: Products include the corresponding amines.
科学研究应用
2-bromo-N-[2-(1-pyrrolidinyl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the interactions of benzamide derivatives with biological targets, such as enzymes or receptors.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-bromo-N-[2-(1-pyrrolidinyl)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrrolidine ring can enhance the compound’s binding affinity and selectivity for its target.
相似化合物的比较
Similar Compounds
2-bromo-N-[2-(1-pyrrolidinyl)ethyl]benzamide: This compound is unique due to the presence of both a bromine atom and a pyrrolidine ring, which can influence its reactivity and biological activity.
N-(2-bromoethyl)benzamide: Lacks the pyrrolidine ring, which may result in different reactivity and biological properties.
2-bromo-N-[2-(morpholin-4-yl)ethyl]benzamide: Contains a morpholine ring instead of a pyrrolidine ring, which can alter its chemical and biological behavior.
Uniqueness
The presence of both a bromine atom and a pyrrolidine ring in this compound makes it a versatile compound with unique reactivity and potential applications in various fields. The combination of these functional groups can enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound for scientific research and industrial applications.
属性
分子式 |
C13H17BrN2O |
|---|---|
分子量 |
297.19 g/mol |
IUPAC 名称 |
2-bromo-N-(2-pyrrolidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C13H17BrN2O/c14-12-6-2-1-5-11(12)13(17)15-7-10-16-8-3-4-9-16/h1-2,5-6H,3-4,7-10H2,(H,15,17) |
InChI 键 |
YMDZVVNILFDBQF-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCNC(=O)C2=CC=CC=C2Br |
规范 SMILES |
C1CCN(C1)CCNC(=O)C2=CC=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B257154.png)
![3-(3,4-Dimethoxyphenyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257193.png)
![N,N-dimethyl-4-[6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]aniline](/img/structure/B257194.png)
![6-Benzyl-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257196.png)
![[3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2-isopropyl-5-methylphenyl ether](/img/structure/B257197.png)
![6-[(4-Bromophenoxy)methyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257198.png)
![6-(3-Fluorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257211.png)
![N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-[2-(PYRIDIN-2-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE](/img/structure/B257213.png)
![3-methoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B257214.png)


![1-[Benzyl(methyl)amino]propan-2-yl thiophene-2-carboxylate](/img/structure/B257222.png)
![2-[Benzyl(methyl)amino]-1-methylethyl 2-furoate](/img/structure/B257223.png)
![N-[2-(1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B257224.png)
